![molecular formula C14H16F2N4 B11844966 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)
6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the spirocyclic framework contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the picolinonitrile moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
化学反応の分析
Types of Reactions
6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or the picolinonitrile moiety.
Substitution: The fluorine atoms and nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
作用機序
The mechanism of action of 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile involves its interaction with specific molecular targets. The fluorine atoms and spirocyclic structure allow it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.
類似化合物との比較
Similar Compounds
7-Boc-10,10-difluoro-2,7-diaza-spiro[4.5]decan-1-one: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic structure.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been studied for their selective inhibition of specific enzymes, such as TYK2/JAK1, and exhibit similar structural features.
Uniqueness
6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile stands out due to the presence of the picolinonitrile moiety, which imparts unique chemical properties and enhances its potential applications in various fields. The combination of fluorine atoms and the spirocyclic framework further distinguishes it from other similar compounds, offering a distinct profile of reactivity and stability.
特性
分子式 |
C14H16F2N4 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
6-(6,6-difluoro-2,9-diazaspiro[4.5]decan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H16F2N4/c15-14(16)4-6-18-9-13(14)5-7-20(10-13)12-3-1-2-11(8-17)19-12/h1-3,18H,4-7,9-10H2 |
InChIキー |
SWRYAXHHJFGFOO-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2(C1(F)F)CCN(C2)C3=CC=CC(=N3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




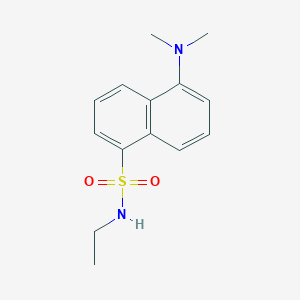
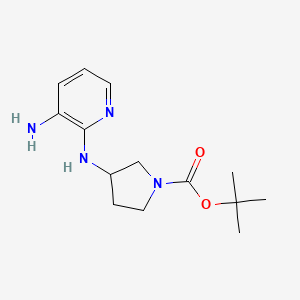
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
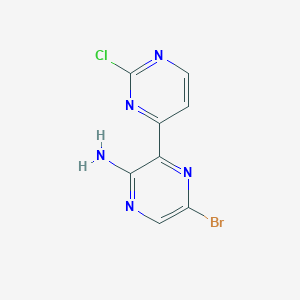
![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)

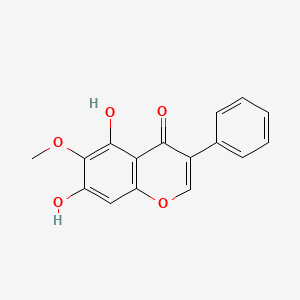
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide](/img/structure/B11844937.png)

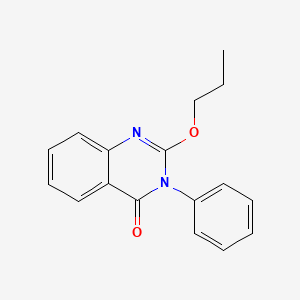
![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
